molecular formula C10H15ClN2O3S2 B7475166 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide

Cat. No. B7475166
M. Wt: 310.8 g/mol
InChI Key: ZSSRIWGVUSNIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide, commonly known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system and have potential therapeutic applications in pain management, inflammation, and other conditions.

Mechanism of Action

The mechanism of action of CP-945,598 involves the inhibition of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide, an enzyme that breaks down endocannabinoids in the body. By inhibiting 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide, CP-945,598 increases the levels of endocannabinoids in the body, which can modulate pain and inflammation. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in pain modulation, inflammation, and other physiological processes.
Biochemical and physiological effects:
CP-945,598 has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential applications in the treatment of anxiety, depression, and other neurological conditions. CP-945,598 has been shown to increase the levels of endocannabinoids in the body, which can modulate pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

CP-945,598 has several advantages for laboratory experiments. It is a potent inhibitor of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide and has been shown to be effective in animal models of pain and inflammation. It has also been shown to have potential applications in the treatment of anxiety, depression, and other neurological conditions. However, CP-945,598 has some limitations for laboratory experiments. It has a relatively short half-life in the body, which can limit its effectiveness in some applications. It also has some potential for off-target effects, which can complicate its use in some experiments.

Future Directions

There are several future directions for research on CP-945,598. One direction is to further explore its potential therapeutic applications in pain management, inflammation, and other conditions. Another direction is to investigate its potential applications in the treatment of anxiety, depression, and other neurological conditions. Additionally, there is a need for further studies to investigate the potential off-target effects of CP-945,598 and to develop more selective inhibitors of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide. Finally, future research could investigate the potential applications of CP-945,598 in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

The synthesis of CP-945,598 involves a multi-step process, beginning with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-sulfonyl chloride. This is then reacted with N-propylacetamide in the presence of triethylamine to form the final product, CP-945,598. The synthesis process has been optimized to yield high purity and high yields of the final product.

Scientific Research Applications

CP-945,598 has been extensively studied for its potential therapeutic applications in pain management, inflammation, and other conditions. It has been shown to be a potent inhibitor of 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide, an enzyme that breaks down endocannabinoids in the body. By inhibiting 2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide, CP-945,598 increases the levels of endocannabinoids in the body, which can modulate pain and inflammation. CP-945,598 has also been shown to have potential applications in the treatment of anxiety, depression, and other neurological conditions.

properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3S2/c1-3-6-12-9(14)7-13(2)18(15,16)10-5-4-8(11)17-10/h4-5H,3,6-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSRIWGVUSNIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(C)S(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide

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